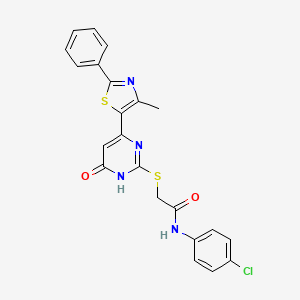

N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2S2/c1-13-20(31-21(24-13)14-5-3-2-4-6-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-7-15(23)8-10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAZJNFXSMLWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C23H19ClN4O2S2

- Molecular Weight : 483 g/mol

- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Research indicates that this compound exhibits anticancer activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's IC50 values indicate potent cytotoxicity, with some derivatives showing IC50 values as low as 0.28 µg/mL against MCF-7 cells .

- Induction of Apoptosis : The compound promotes apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to programmed cell death in cancer cells . This mechanism is crucial for its effectiveness against tumor growth.

- Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest at specific phases (S and G2/M), which is essential for preventing cancer cell division and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Additional Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities:

- Antibacterial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and urease, which are important targets in various therapeutic areas .

Scientific Research Applications

Biological Activities

N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits several promising biological activities:

Anticancer Properties

Research indicates that compounds with similar structures have shown significant activity against various cancer cell lines. For instance, related thiazole-pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Case Studies:

- In Vitro Studies : Compounds similar to this compound demonstrated effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

- Molecular Docking : Studies using molecular docking techniques have revealed potential binding modes with key receptors, indicating mechanisms of action that warrant further exploration .

Antimicrobial Activity

The compound also shows potential antimicrobial properties, which are critical in combating drug-resistant pathogens. Similar thiazole derivatives have been tested against various bacterial and fungal strains, revealing promising results .

Case Studies:

- Antibacterial Assays : Derivatives were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant antimicrobial activity .

- Structural Activity Relationship (SAR) : Studies suggest that modifications in the thiazole and pyrimidine rings can enhance antimicrobial potency .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; effective against MCF7 breast cancer cells. |

| Antimicrobial | Active against various bacterial strains; potential for development as an antibiotic agent. |

Comparison with Similar Compounds

(a) 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)

- Structural Differences: The pyrimidinone ring in Compound 18 has a 4-amino substituent, whereas the target compound features a 4-methyl-2-phenylthiazol-5-yl group. The acetamide moiety in Compound 18 is linked to a 4-phenylthiazol-2-yl group instead of 4-chlorophenyl .

(b) 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

- Structural Differences: These analogues lack the thiazole substitution on the pyrimidinone ring, instead bearing simpler groups (e.g., 4-methyl). The acetamide substituents vary, including N-aryl and benzyl groups .

- Implications :

Pharmacological Profiles

While direct pharmacological data for the target compound is unavailable in the provided evidence, insights can be inferred from related structures:

- Compound 11 (from ), a pyrimidine-triazole derivative, underwent pharmacological screening as a reference compound.

- Compound 18 (from ) was synthesized in 86% yield, suggesting robust synthetic feasibility for structurally related acetamide-pyrimidinone hybrids .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-chlorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?

- Methodology :

- Use reflux conditions in ethanol with sodium acetate as a base to facilitate nucleophilic substitution reactions. For example, similar pyrimidine-thioacetamide derivatives achieved yields >70% under reflux (30 min) with stoichiometric control of reagents .

- Monitor reaction progress via TLC and purify using recrystallization (e.g., ethanol-dioxane mixtures) to remove unreacted intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Analyze chemical shifts for characteristic groups (e.g., δ ~13.30 ppm for NH protons in amides, δ ~7.4–7.6 ppm for aromatic protons) . Integration ratios (e.g., 50:50 amine:imine tautomerism) help confirm dynamic structural equilibria .

- X-ray crystallography : Resolve tautomeric states and hydrogen-bonding networks, as demonstrated for structurally related pyrimidine derivatives .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodology :

- Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with synthetic intermediates.

- Validate purity via elemental analysis (C, H, N, S) and mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What strategies address contradictions in tautomeric ratios observed in NMR vs. crystallographic data?

- Methodology :

- Perform variable-temperature NMR to study tautomeric equilibria (e.g., amine vs. imine forms). For instance, cooling to 0°C may stabilize one tautomer, resolving discrepancies between solution (NMR) and solid-state (X-ray) data .

- Use DFT calculations to model energy differences between tautomers and correlate with experimental observations .

Q. How can reaction mechanisms for thioacetamide-pyrimidine coupling be elucidated?

- Methodology :

- Conduct kinetic studies under varying pH and solvent polarities. For example, monitor thiolate ion formation (key nucleophile) via UV-Vis spectroscopy .

- Use isotopic labeling (e.g., 34S) to track sulfur transfer pathways in palladium-catalyzed reductive cyclizations .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodology :

- Perform in silico ADMET profiling using tools like SwissADME or ProtoQSAR. Input the compound’s SMILES string (e.g., generated from PubChem data ) to estimate CYP450 inhibition and LogP values.

- Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can researchers resolve discrepancies in biological activity between similar derivatives?

- Methodology :

- Compare SAR using substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs). For example, fluorinated derivatives may enhance membrane permeability due to increased lipophilicity .

- Use molecular docking to assess binding affinity differences in target proteins (e.g., EGFR or BRAFV600E kinases) .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.